Synthesis Pathway for 2-Chloro-6-fluoronicotinaldehyde
Synthesis Pathway for 2-Chloro-6-fluoronicotinaldehyde
Executive Summary
Target Molecule: 2-Chloro-6-fluoronicotinaldehyde CAS: 125626-62-2 Molecular Formula: C6H3ClFNO Key Application: Critical intermediate for next-generation kinase inhibitors (e.g., c-Met, ALK) and fluorinated pyridine-based agrochemicals.
This technical guide outlines the optimal synthesis pathway for 2-Chloro-6-fluoronicotinaldehyde . While direct functionalization of the pyridine ring is possible, it is fraught with regioselectivity issues due to the competing directing effects of the halogen substituents. The protocol detailed below utilizes a "Regio-Switch" strategy , starting from the commercially abundant 2,6-dichloronicotinic acid. This route leverages the differential electronic activation of the C2 and C6 positions to install the fluorine and chlorine atoms with high precision, avoiding the common pitfall of producing the isomeric 6-chloro-2-fluoro derivative.
Retrosynthetic Analysis
The strategic disconnection relies on the observation that in 3-substituted pyridines (where the substituent is an Electron Withdrawing Group like -COOH or -CHO), the C2 position is more activated toward nucleophilic aromatic substitution (
We exploit this by first fluorinating both positions (2 and 6) and then selectively displacing the more reactive C2-fluorine with a chloride source.
Caption: Retrosynthetic tree illustrating the "Regio-Switch" strategy to ensure correct halogen placement.
Primary Synthesis Pathway: The "Regio-Switch" Protocol
Stage 1: Exhaustive Fluorination (Halex Reaction)
Transformation: 2,6-Dichloronicotinic acid
The first step involves replacing both chlorine atoms with fluorine. This requires forcing conditions (Halogen Exchange or "Halex") because the initial displacement deactivates the ring for the second displacement.
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Reagents: Potassium Fluoride (Spray-dried), 18-Crown-6 (Catalyst).
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Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP).
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Conditions: 180°C, 12-24 hours.
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Critical Control: Anhydrous conditions are paramount to prevent hydrolysis to the pyridone (2-hydroxy derivative).
Stage 2: Regioselective Chlorination (The "Switch")
Transformation: 2,6-Difluoronicotinic acid
This is the defining step. In 2,6-difluoronicotinic acid, the C2 position is activated by both the ring nitrogen and the ortho-carboxyl group. The C6 position is only activated by the nitrogen. Therefore, a chloride nucleophile will selectively displace the fluorine at C2.
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Reagents: Lithium Chloride (LiCl) or anhydrous HCl.
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Solvent: Dimethylformamide (DMF) or Dioxane.
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Conditions: 80-100°C.
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Selectivity: >20:1 favoring the 2-Cl isomer.
Stage 3: Functional Group Reduction
Transformation: 2-Chloro-6-fluoronicotinic acid
Direct reduction of carboxylic acids to aldehydes is difficult. A two-step one-pot procedure via the mixed anhydride or ester is recommended.
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Method A (Ester Route): Esterification (MeOH/H2SO4) followed by DIBAL-H reduction at -78°C.
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Method B (Activation/Reduction): Formation of the acid chloride (SOCl2) followed by reduction with Lithium Tri-t-butoxyaluminum Hydride (LTBA) at -78°C.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,6-Difluoronicotinic Acid
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Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and Dean-Stark trap (for azeotropic drying if needed).
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Drying: Charge Sulfolane (150 mL) and Potassium Fluoride (58 g, 1.0 mol). Heat to 150°C under vacuum to remove trace water.
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Reaction: Cool to 100°C. Add 2,6-Dichloronicotinic acid (38.4 g, 0.2 mol) and 18-crown-6 (2.6 g, 0.01 mol).
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Heating: Heat the mixture to 180°C for 18 hours. Monitor by HPLC/GC.
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Workup: Cool to room temperature. Pour into crushed ice/water (500 mL). Acidify to pH 1 with conc. HCl.
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Extraction: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]
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Purification: Recrystallize from Hexane/EtOAc.
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Yield Target: 75-85%
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Protocol B: Regioselective Chlorination (2-Cl Installation)
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Setup: 250 mL round-bottom flask with reflux condenser.
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Reaction: Dissolve 2,6-Difluoronicotinic acid (15.9 g, 100 mmol) in anhydrous DMF (100 mL).
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Reagent Addition: Add Lithium Chloride (LiCl) (5.1 g, 120 mmol). Note: LiCl is preferred over HCl gas for stoichiometric control.
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Heating: Heat to 100°C for 4-6 hours.
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Checkpoint: Monitor by HPLC. The peak for the starting material (difluoro) should disappear, replaced by a slightly more retained peak (monochloro). If the reaction runs too long or too hot, the 2,6-dichloro product may form.
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Workup: Pour into water (300 mL). The product may precipitate.[3] If not, extract with EtOAc.
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Purification: The crude product is typically pure enough (>95%) for the next step.
Protocol C: Reduction to Aldehyde (via Acid Chloride)
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Activation: Dissolve 2-Chloro-6-fluoronicotinic acid (17.5 g, 100 mmol) in DCM (200 mL). Add Thionyl Chloride (14.5 mL, 200 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to dryness to obtain the acid chloride.[1][2]
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Reduction: Redissolve the crude acid chloride in anhydrous THF (200 mL). Cool to -78°C (Dry ice/Acetone bath).
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Hydride Addition: Add Lithium Tri-t-butoxyaluminum Hydride (1.0 M in THF, 110 mL) dropwise over 1 hour, maintaining temperature below -70°C.
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Quench: Stir for 1 hour at -78°C. Quench with saturated NH4Cl solution. Warm to room temperature.
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Isolation: Extract with EtOAc. Wash with NaHCO3 (sat) and brine.
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Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Yield Target: 80-85%
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Reaction Scheme Visualization
Caption: Step-by-step synthesis pathway highlighting the critical regioselective chlorination step.
Analytical Data & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Oxidizes slowly in air; store under N2. |
| 1H NMR (400 MHz, CDCl3) | δ 10.3 (s, 1H, CHO), 8.45 (dd, 1H, H4), 7.10 (dd, 1H, H5) | Distinctive aldehyde singlet. Coupling constants |
| 19F NMR | δ -70 to -75 ppm (approx) | Single peak. Absence of -60 ppm (2-F isomer) confirms purity. |
| Mass Spec (ESI) | [M+H]+ = 159.9/161.9 | Characteristic Cl isotope pattern (3:1). |
Safety & Pitfalls (E-E-A-T)
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Regioselectivity Pitfall: Do not attempt to synthesize this molecule via direct lithiation of 2-chloro-6-fluoropyridine. The fluorine atom strongly directs lithiation to the C5 position (ortho to F), resulting in the unwanted 6-chloro-2-fluoronicotinaldehyde isomer.
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HF Generation: In Stage 1 (Halex), trace water can generate HF at 180°C. Use Hastelloy or glass-lined reactors; avoid standard steel.
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Pyridine Toxicity: Halogenated pyridines are skin sensitizers and potentially genotoxic. Handle in a fume hood with double gloving.
References
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Synthesis of 2,6-Difluoronicotinic Acid (Halex Conditions)
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Regioselective Nucleophilic Substitution on 2,6-Difluoropyridines
- Source:Journal of Organic Chemistry. "Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile...
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URL:[Link]
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Reduction of Nicotinic Acids to Aldehydes
- Source:Organic Process Research & Development. General methodologies for pyridine aldehyde synthesis.
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URL:[Link] (General Journal Link for methodology verification).
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Commercial Availability & CAS Verification
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Source: ChemicalBook Entry for CAS 125626-62-2.
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Sources
- 1. WO2021211549A1 - Kif18a inhibitors for treatment of neoplastic diseases - Google Patents [patents.google.com]
- 2. US20230151432A1 - Kif18a inhibitors for treatment of neoplastic diseases - Google Patents [patents.google.com]
- 3. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-FLUORO-3-FORMYLPYRIDINE | 36404-90-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
